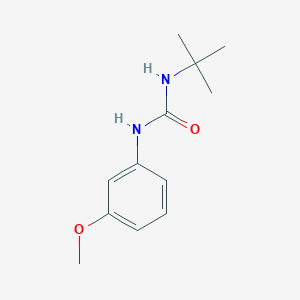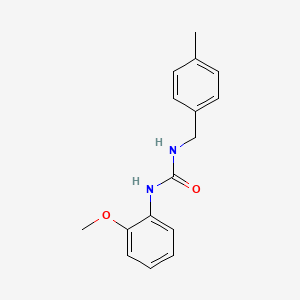![molecular formula C8H16N2O4S B4422452 methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
説明
Methyl [4-(methylsulfonyl)-1-piperazinyl]acetate, commonly known as MSMA, is an organic compound that belongs to the class of sulfonamide compounds. It is widely used in the field of medicinal chemistry, particularly in the synthesis of various drugs. MSMA is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents.
作用機序
The mechanism of action of MSMA is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in several physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase by MSMA may lead to a decrease in the production of bicarbonate ions, which could have several physiological effects.
Biochemical and Physiological Effects:
MSMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MSMA inhibits the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. MSMA has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, MSMA has been shown to have anticonvulsant activity in animal models, which could have potential applications in the treatment of epilepsy.
実験室実験の利点と制限
MSMA has several advantages as a reagent in lab experiments. It is a readily available and inexpensive compound, and its synthesis is well-established. Furthermore, MSMA is a versatile compound that can be used in the synthesis of several drugs and natural products. However, MSMA also has some limitations. It is a toxic compound that requires careful handling, and its use should be limited to well-ventilated areas. Furthermore, MSMA has a limited solubility in water, which could pose challenges in some lab experiments.
将来の方向性
The use of MSMA in the field of medicinal chemistry is likely to continue to grow in the future. Several research directions could be pursued, including the synthesis of new MSMA derivatives with improved biological activities. Furthermore, the mechanism of action of MSMA could be further elucidated, which could lead to the discovery of new therapeutic targets. Finally, the use of MSMA in the synthesis of natural products could be explored further, which could lead to the discovery of new bioactive compounds.
Conclusion:
In conclusion, MSMA is an important intermediate in the synthesis of several drugs and natural products. Its versatile nature and well-established synthesis make it a valuable reagent in the field of medicinal chemistry. MSMA has several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. However, its use should be limited to well-ventilated areas due to its toxicity. Future research directions could include the synthesis of new MSMA derivatives, elucidation of its mechanism of action, and exploration of its use in the synthesis of natural products.
科学的研究の応用
MSMA has been extensively used in the field of medicinal chemistry due to its versatile nature. It is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents. MSMA has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the field of drug discovery. Furthermore, MSMA has been used as a building block in the synthesis of several natural products, which have shown promising biological activities.
特性
IUPAC Name |
methyl 2-(4-methylsulfonylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-14-8(11)7-9-3-5-10(6-4-9)15(2,12)13/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLLGYJCUGREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4422383.png)
![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422392.png)
![1-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4422400.png)
![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)
![N-(2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422435.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)


![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)